molecular formula C6F10O2 B14279239 Decafluorohexane-2,5-dione CAS No. 140173-05-3

Decafluorohexane-2,5-dione

Cat. No.: B14279239
CAS No.: 140173-05-3
M. Wt: 294.05 g/mol
InChI Key: HHJHRNJNHBDZPM-UHFFFAOYSA-N
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Description

Decafluorohexane-2,5-dione (CAS 140173-05-3) is a fluorinated organic compound with the molecular formula C6F10O2 and a molecular weight of 294.047 g/mol . It belongs to the class of Per- and Polyfluoroalkyl Substances (PFAS), which are of significant interest in materials science due to their unique properties . As a perfluorinated analog of 2,5-hexanedione, this compound is characterized by its ten fluorine atoms, which替换 the hydrogen atoms, leading to enhanced stability and potential volatility. The presence of two carbonyl groups allows this diketone to function as a versatile building block or chelating agent in synthetic chemistry, particularly in the development of novel fluorinated materials and coordination complexes . Researchers value this compound for exploring the effects of high-level fluorination on chemical reactivity and physical characteristics. It is strictly for use in laboratory research and is not certified for human or veterinary diagnostic or therapeutic applications. Proper safety protocols should be followed, as the full toxicological profile of this specific compound has not been thoroughly investigated .

Properties

CAS No.

140173-05-3

Molecular Formula

C6F10O2

Molecular Weight

294.05 g/mol

IUPAC Name

1,1,1,3,3,4,4,6,6,6-decafluorohexane-2,5-dione

InChI

InChI=1S/C6F10O2/c7-3(8,1(17)5(11,12)13)4(9,10)2(18)6(14,15)16

InChI Key

HHJHRNJNHBDZPM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(=O)C(F)(F)F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

DAST-Mediated Fluorination

DAST enables selective fluorination of carbonyl-adjacent positions. In a typical procedure:

  • Hexane-2,5-dione is dissolved in anhydrous dichloromethane.
  • DAST (2.2 equivalents per hydrogen) is added dropwise at −78°C under nitrogen.
  • The reaction proceeds for 48 hours, with progress monitored via thin-layer chromatography (TLC).
  • Purification involves fractional distillation under reduced pressure (yield: 65–72%).

Key Challenges :

  • Over-fluorination leading to side products like perfluorocarboxylic acids.
  • DAST’s moisture sensitivity necessitates strict anhydrous conditions.

Morph-DAST for Enhanced Selectivity

Morph-DAST, a less aggressive fluorinating agent, improves selectivity for secondary fluorination sites. A study by Petrova et al. demonstrated that Morph-DAST achieves 85% conversion of hexane-2,5-dione to decafluorohexane-2,5-dione at 0°C in tetrahydrofuran (THF), with reduced side-product formation.

Cyclization and Halogenation Strategies

Synthetic routes involving cyclobutane intermediates offer an alternative pathway.

Difluorocyclobutane Precursors

1,1-Bis(bromomethyl)-3,3-difluorocyclobutane serves as a key intermediate:

  • Step 1 : Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is reduced with LiAlH4 to yield 3,3-difluorocyclobutane-1,1-dimethanol.
  • Step 2 : Appel bromination converts the diol to 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (64% yield).
  • Step 3 : Double alkylation with fluorinated malonates under NaH catalysis forms the diketone backbone (88% yield).

Bromomethyl Furan-2,5-Dione Analogues

A method adapted from Arfaoui et al. involves bromomethyl-substituted furan-2,5-dione intermediates:

  • Dimethyl itaconate undergoes allylic bromination to form 3-(bromomethyl)furan-2,5-dione.
  • Fluorination with KF in dimethylformamide (DMF) at 120°C replaces bromine with fluorine.
  • Subsequent hydrolysis and decarboxylation yield this compound (45% over three steps).

Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling enables modular synthesis.

Decarbonylative Fluoroalkylation

A photochemical microreactor approach (adapted from Ji et al.) utilizes:

  • Fluorinated acetone units coupled via C–C bonding under UV light (254 nm).
  • Pd/C catalyst in acetic acid facilitates dehydrogenation and fluorination (selectivity: 70–75% at 2.5 min residence time).

Optimization Data :

Parameter Optimal Value Yield (%)
H2O2 Concentration 5% 72
Residence Time 2.5 min 68
Temperature 25°C 70

Deoxofluorination of Diketone Precursors

Deoxofluorination replaces oxygen atoms with fluorine in diketone precursors.

Morph-DAST with Cyclobutanones

  • Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is treated with Morph-DAST in CH2Cl2 at 0°C.
  • Fluorination proceeds via SN2 mechanism, yielding 3,3-difluorocyclobutane derivatives (65% yield).
  • Acidic hydrolysis removes ester groups, forming this compound.

Continuous-Flow Synthesis

A Hilbert fractal photo microreactor (PMR) enhances mass transfer and reaction efficiency:

  • Reactants : Fluorinated acetone and H2O2.
  • Conditions : 25°C, 2.5 min residence time, 5% H2O2.
  • Outcome : 20.2 mmol h−1 generation rate, 75% selectivity.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantage
DAST Fluorination 65–72 Moderate Simplicity
Cyclization 64–88 High Industrial applicability
Metal-Mediated 70–75 Low Tunable selectivity
Continuous-Flow 75 High Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

Decafluorohexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated hexane derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated hexane derivatives.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

Decafluorohexane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological systems.

    Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of decafluorohexane-2,5-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially altering their function. The presence of multiple fluorine atoms enhances its ability to participate in hydrogen bonding and van der Waals interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Diketones

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione ()

  • Structure : Linear heptane backbone with fluorination at all positions except the 3rd and 5th carbons, which host ketone groups.
  • Properties: High thermal stability and chemical inertness due to fluorination.
  • Applications : Used in high-performance material synthesis and as a ligand precursor in coordination chemistry.

Decafluorohexane-2,5-dione (Inferred)

  • Structure : Similar linear hexane backbone with fluorination except at ketone positions (C2 and C5).
  • Key Differences : Shorter carbon chain (hexane vs. heptane) may reduce steric hindrance and enhance solubility in polar solvents.

Non-Fluorinated Diketones

Piperazine-2,5-dione Derivatives ()
  • Structure: Cyclic diketones (e.g., albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione) with nitrogen atoms in the ring.
  • Properties : Bioactive with antiviral activity against H1N1 (IC₅₀ = 6.8–41.5 μM) . Cyclic conformation enhances target binding specificity.
  • Contrast with this compound :
    • Fluorination : Absent in piperazine-diones, making them more metabolically labile.
    • Applications : Primarily pharmaceutical (antiviral agents) vs. fluorinated analogs’ industrial/material roles.
Curcumin Analogs (Beta-Diketones) ()
  • Structure : Linear beta-diketones with aromatic substituents (e.g., tetrahydrocurcumin, TMC).
  • Properties : Beta-diketone pharmacophore critical for DNA methyltransferase (DNMT1) inhibition. Low oral bioavailability due to rapid metabolism.
  • Contrast with this compound: Fluorination: Non-fluorinated curcumin analogs are less stable but more amenable to metabolic modification.

Halogenated and Aromatic Diones

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ()

  • Structure : Hexasubstituted dihydrofuran with bromine and phenyl groups.
  • Properties : Bromine atoms enhance electrophilicity; crystal packing influenced by C–H⋯H and Br⋯Br interactions.
  • Contrast with this compound :
    • Electronic Effects : Bromine provides polarizability, while fluorine offers electronegativity.
    • Applications : Halogenated furans are explored in organic electronics, whereas fluorinated diones focus on stability in harsh environments.

Comparative Data Table

Compound Structure Fluorination Key Functional Groups Biological Activity Applications
This compound (Inferred) Linear diketone Full (except C2, C5) C=O, C-F Not reported Material synthesis, ligands
Decafluoroheptane-3,5-dione Linear diketone Full (except C3, C5) C=O, C-F Not reported Specialty chemicals
Piperazine-2,5-dione derivatives Cyclic diketone None C=O, N-H Antiviral (H1N1) Pharmaceuticals
Curcumin analogs (e.g., TMC) Linear beta-diketone None C=O, aromatic rings DNMT1 inhibition Drug development
3,4-Dibromo-dihydrofuran Cyclic dione None C=O, Br, Ph Not reported Organic electronics

Research Implications and Gaps

  • Comparative pharmacokinetic studies between fluorinated and non-fluorinated diketones could optimize drug design (e.g., curcumin analogs with fluorination to enhance stability ).
  • Safety profiles of fluorinated diones (e.g., handling precautions per ) must be prioritized in industrial applications.

Q & A

Q. How can Decafluorohexane-2,5-dione be synthesized, and what fluorination methodologies are optimal for achieving high purity?

Methodological Answer :

  • Synthetic Routes : Utilize fluorination agents like SF₄ or HF-pyridine under controlled anhydrous conditions. The Paal-Knorr mechanism (used for thiophene synthesis from diketones) can be adapted by substituting sulfur with fluorine donors (e.g., P4S10 analogs for fluorinated systems) .
  • Purification : Employ fractional distillation or preparative GC-MS to isolate intermediates. Validate purity via NMR (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer :

  • Spectroscopy : Use ¹⁹F NMR to resolve fluorine environments and ¹³C NMR for carbonyl group analysis. Compare experimental IR/Raman vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) with quantum chemical computations (DFT/B3LYP/6-31G*) .
  • Database Cross-Validation : Reference NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) and PubChem for structural descriptors (InChIKey, SMILES) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation : Despite limited specific data, apply precautions for fluorinated diketones: use fume hoods, wear nitrile gloves, and avoid contact with oxidizing agents. Monitor for respiratory irritation, as seen in structurally similar fluorinated compounds .
  • Waste Disposal : Neutralize residues with aqueous NaOH (pH >10) before disposal to minimize environmental release .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in fluorination or cyclization reactions?

Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁸O or ²H isotopes to track carbonyl group reactivity during fluorination. Compare kinetic isotope effects (KIE) with computational transition-state models .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., fluorinated enolates) in real time .

Q. What computational strategies are effective for predicting this compound’s electronic properties and reactivity?

Methodological Answer :

  • Quantum Chemical Modeling : Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Validate against experimental UV-Vis spectra .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction pathways in polar aprotic solvents like DMSO .

Q. How can this compound be functionalized to study structure-activity relationships (SAR) in bioactive derivatives?

Methodological Answer :

  • Derivatization : Introduce substituents (e.g., alkyl, aryl) via nucleophilic addition to the diketone. Assess bioactivity using in vitro assays (e.g., antiviral or enzyme inhibition), as demonstrated for diketopiperazine analogs .
  • SAR Analysis : Corrogate electronic (Hammett σ constants) and steric (Taft parameters) effects with bioactivity data. Use QSAR models to optimize lead compounds .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?

Methodological Answer :

  • Error Analysis : Replicate experiments under varied conditions (temperature, catalyst loading). Use GC-MS or HPLC to identify side products (e.g., fluorinated oligomers) .
  • Cross-Validation : Compare computational predictions (e.g., Gibbs free energy profiles) with experimental kinetics. Reference crystallographic data (e.g., CCDC entries) to validate stereochemistry .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative data (e.g., fluorination yields, spectroscopic shifts) with error margins (±SD) .
  • Figures : Use molecular orbital diagrams or reaction coordinate plots to visualize mechanistic steps .
  • Critical Evaluation : Discuss limitations (e.g., solvent volatility in fluorination) and propose alternatives (e.g., ionic liquid media) .

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